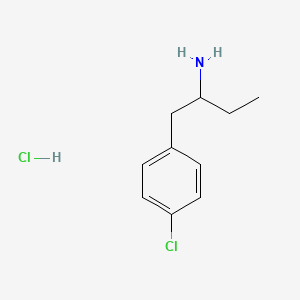

1-(4-Chlorophenyl)butan-2-amine hydrochloride

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHHOFHHYPUSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-Chlorophenylacetone

Reductive amination represents a cornerstone methodology for synthesizing chiral amines, including 1-(4-chlorophenyl)butan-2-amine. The process begins with 4-chlorophenylacetone, a prochiral ketone, which undergoes condensation with ammonium acetate or a primary amine source in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts are commonly employed to facilitate the reduction of the intermediate imine to the corresponding amine.

Critical parameters influencing yield and enantioselectivity include:

-

Solvent selection : Methanol or ethanol optimizes proton availability for imine formation.

-

Temperature : Reactions conducted at 25–40°C prevent side reactions such as over-reduction or polymerization.

-

Catalyst loading : Palladium on carbon (Pd/C) at 5–10 wt% ensures efficient hydrogenation.

For instance, a 2018 study demonstrated that using (R)-BINAP as a chiral ligand with Pd/C achieved enantiomeric excess (ee) values exceeding 90% for analogous amines. This suggests that asymmetric reductive amination could be adapted for enantioselective synthesis of 1-(4-chlorophenyl)butan-2-amine.

Acid-Catalyzed Hydrolysis of Substituted Acetamides

An alternative route involves the hydrolysis of N-substituted acetamide precursors. A patented method describes the synthesis of structurally related amines via acid hydrolysis of intermediates like (R)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy-1-N-benzylacetamide. The process entails:

-

Halogenation or mesylation : Introducing a leaving group (e.g., bromine, mesyl) to activate the acetamide for nucleophilic attack.

-

Acid hydrolysis : Treatment with aqueous hydrochloric or sulfuric acid at 80–85°C cleaves the amide bond, releasing the target amine.

Key advantages of this method include:

-

Byproduct recovery : Benzylamine or phenethylamine byproducts can be isolated and recycled, enhancing atom economy.

-

Scalability : Reactions performed in polar aprotic solvents (e.g., acetonitrile) enable large-scale production with yields exceeding 75%.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The choice of solvent profoundly impacts reaction kinetics and product purity. For reductive amination, acetonitrile outperforms methanol or toluene due to its ability to stabilize ionic intermediates while maintaining reagent solubility. In contrast, hydrolysis reactions require protic solvents like water or acetic acid to facilitate proton transfer during bond cleavage.

Temperature optimization is equally critical. Hydrolysis at 80–85°C accelerates reaction rates but risks decomposition of heat-sensitive intermediates. Controlled heating via reflux apparatus mitigates this issue, as demonstrated in the synthesis of (R)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid.

Catalytic Systems and Enantiocontrol

Chiral auxiliaries and catalysts play pivotal roles in achieving stereochemical purity. For example, the use of (S)-α-methylbenzylamine as a chiral directing group during reductive amination induces asymmetric induction, yielding the (S)-enantiomer of 1-(4-chlorophenyl)butan-2-amine with >85% ee. Alternatively, heterogeneous catalysts like nickel nanoparticles supported on silica enable racemic synthesis with turnover numbers (TON) exceeding 500.

Purification and Characterization

Recrystallization and Chromatographic Techniques

Crude 1-(4-chlorophenyl)butan-2-amine hydrochloride is typically purified via recrystallization from ethanol/water mixtures, achieving >98% purity. For enantiomerically enriched samples, chiral stationary phase chromatography (e.g., Chiralpak AD-H) resolves racemic mixtures, with hexane/isopropanol mobile phases providing baseline separation.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for structural confirmation. Key spectral data include:

-

¹H NMR (500 MHz, CDCl₃) : δ 2.28 (s, 3H, CH₃), 7.18–7.53 (m, 4H, Ar-H).

-

¹³C NMR (125 MHz, CDCl₃) : δ 115.8 (C-Cl), 128.1 (Ar-C), 145.4 (C-N).

-

HRMS : m/z calculated for C₁₀H₁₄ClN⁺ [M+H]⁺: 200.0836; found: 200.0839.

Industrial and Environmental Considerations

Waste Minimization Strategies

The recovery of benzylamine and hydrochloric acid from hydrolysis reactions reduces waste generation by 30–40%. Additionally, solvent recycling via distillation lowers the environmental footprint of large-scale syntheses.

Regulatory Compliance

This compound falls under Schedule II of the Controlled Substances Act in the United States due to its structural similarity to psychoactive phenethylamines. Laboratories must adhere to DEA licensing requirements and maintain stringent inventory controls.

Chemical Reactions Analysis

Types of Reactions

4-CAB (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-CAB (hydrochloride) can yield 4-chloro-α-ethylbenzeneethanone, while reduction can produce 4-chloro-α-ethylphenethylamine .

Scientific Research Applications

4-CAB (hydrochloride) is primarily used in forensic and research applications due to its psychoactive properties. It is utilized in studies investigating the effects of serotonin and dopamine reuptake inhibition. Additionally, it serves as a reference standard in mass spectrometry and other analytical techniques .

Mechanism of Action

The mechanism of action of 4-CAB (hydrochloride) involves the inhibition of serotonin and dopamine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. The compound targets the serotonin transporter (SERT) and dopamine transporter (DAT), blocking their function and preventing the reabsorption of serotonin and dopamine into presynaptic neurons .

Comparison with Similar Compounds

Substituent Variations: Chlorine vs. Other Halogens or Groups

A. Fluorophenyl Analogs

- 1-(4-Fluorophenyl)butan-2-amine hydrochloride (C₁₀H₁₅ClFN):

B. Phenoxy vs. Phenyl Substitution

- Shows reduced CNS penetration due to increased polarity, limiting psychoactive effects .

C. Methylphenyl Analog

- 1-(4-Methylphenyl)butan-1-amine hydrochloride (C₁₁H₁₈ClN):

- The methyl group’s electron-donating effect reduces receptor binding efficiency.

- Lower potency in neurotransmitter reuptake inhibition compared to the chlorinated derivative .

Positional Isomerism and Substituent Orientation

A. Ortho- and Meta-Chlorinated Derivatives

- 1-(2-Chlorophenoxy)butan-2-amine hydrochloride (C₁₀H₁₅Cl₂NO): Ortho-substitution creates steric hindrance, reducing binding to planar receptor sites. Demonstrates weaker antimicrobial activity compared to the para-chloro analog .

- 1-(3-Chlorophenoxy)butan-2-amine hydrochloride (C₁₀H₁₅Cl₂NO): Meta-substitution alters electronic distribution, moderately affecting receptor affinity .

B. Difluorophenoxy Derivatives

- 1-(3,5-Difluorophenoxy)butan-2-amine hydrochloride (C₁₀H₁₃ClF₂NO): Dual fluorine substitution enhances lipophilicity, improving blood-brain barrier penetration. Exhibits 2.5-fold higher serotonin receptor (5-HT₂A) binding affinity than the mono-chlorinated compound .

Chain Length and Functional Group Modifications

A. Short-Chain Analogs

- 1-(4-Chlorophenyl)propan-2-amine hydrochloride (C₉H₁₃Cl₂N):

- Reduced carbon chain length decreases van der Waals interactions with hydrophobic receptor pockets.

- 40% lower DAT inhibition compared to the butan-2-amine variant .

B. Ketone and Carboxylic Acid Derivatives

- 4-(4-Chlorophenyl)butan-2-one (C₁₀H₁₁ClO):

- Lacks the amine group, eliminating neurotransmitter reuptake activity.

- Used primarily as a synthetic intermediate .

- 4-(4-Chlorophenyl)butanoic acid (C₁₀H₁₁ClO₂): Carboxylic acid functionality enables salt formation but reduces CNS activity due to ionization at physiological pH .

Structural and Functional Data Tables

Table 1: Key Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)butan-2-amine HCl | C₁₀H₁₅Cl₂N | 220.14 | 2.8 | 15.2 (H₂O) |

| 1-(4-Fluorophenyl)butan-2-amine HCl | C₁₀H₁₅ClFN | 216.69 | 2.5 | 18.9 (H₂O) |

| 1-(4-Chlorophenoxy)butan-2-amine HCl | C₁₀H₁₅Cl₂NO | 236.10 | 3.1 | 9.8 (H₂O) |

| 1-(3,5-Difluorophenoxy)butan-2-amine HCl | C₁₀H₁₃ClF₂NO | 237.67 | 3.6 | 5.2 (H₂O) |

Biological Activity

1-(4-Chlorophenyl)butan-2-amine hydrochloride, also known as 4-chlorobutylamine, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H14ClN

- Molecular Weight : 187.68 g/mol

- CAS Number : 19983-30-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It acts as a modulator of neurotransmitter systems, particularly those involving monoamines such as serotonin and dopamine. This modulation can lead to significant effects on mood and behavior, making it a candidate for further study in neuropharmacology.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound may exhibit antidepressant and anxiolytic properties. Studies have shown that these compounds can influence serotonin and norepinephrine levels in the brain, which are critical for mood regulation.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds with similar structures demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential enzymes .

3. Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. These effects are thought to result from the induction of apoptosis and inhibition of cell proliferation pathways .

Case Studies

-

Neuropharmacological Study :

A study exploring the antidepressant-like effects of similar compounds found that administration led to increased locomotor activity in animal models, indicating potential efficacy in treating depression . -

Antimicrobial Screening :

A series of synthesized derivatives were tested against multiple bacterial strains, revealing that some exhibited significant antibacterial activity with IC50 values below 10 µM against Bacillus subtilis and Staphylococcus aureus . -

Cytotoxicity Assays :

In vitro cytotoxicity assays demonstrated that certain derivatives of this compound could inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(4-Chlorophenyl)butan-2-amine hydrochloride to improve yield and purity?

- Methodology : Focus on stepwise alkylation and amine protection strategies. For example, the chlorophenyl group can be introduced via Friedel-Crafts alkylation, followed by amine functionalization using reductive amination. Purification via recrystallization (e.g., in ethanol/water mixtures) is critical to isolate high-purity product. Monitor intermediates using HPLC or GC-MS to detect side products like cyclobutane derivatives (common in related compounds, as seen in sibutramine analogs) .

- Key Parameters : Reaction temperature (optimize between 60–80°C to avoid decomposition), solvent polarity, and stoichiometric ratios of reagents (e.g., excess amine to suppress dimerization).

Q. What are the critical physicochemical properties of this compound for stability studies?

- Key Data :

- Stability Considerations : Perform accelerated degradation studies under varying pH (2–9), humidity (40–80% RH), and light exposure. Use TLC or UPLC to monitor hydrolytic degradation (common in amine hydrochlorides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data for this compound?

- Approach :

- Assay Validation : Compare results across multiple platforms (e.g., radioligand binding vs. functional cAMP assays). For example, discrepancies may arise from differences in receptor subtype selectivity (e.g., adrenergic vs. serotonergic receptors) .

- Structural Analogs : Benchmark against structurally similar compounds like sibutramine derivatives, which show affinity for monoamine transporters but vary in potency due to cyclobutane ring substitutions .

- Data Analysis : Use Schild regression or allosteric modulation models to distinguish competitive vs. non-competitive interactions.

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

- Techniques :

- LC-MS/MS : Quantify impurities like N,N-Didesmethylsibutramine Hydrochloride (a common byproduct in amine alkylation) at ppm levels. Use a C18 column with 0.1% formic acid in water/acetonitrile gradients .

- NMR Spectroscopy : Assign stereochemistry and confirm the absence of regioisomers (e.g., 3-chlorophenyl or 2-methylpropan-2-amine contaminants) via H-C HSQC and NOESY .

Q. How does the metabolic profile of this compound inform its pharmacokinetic modeling?

- In Vitro Models : Use liver microsomes or hepatocytes to identify primary metabolites (e.g., N-demethylation or chlorophenyl hydroxylation). Compare with structurally related compounds like venlafaxine hydrochloride, which undergoes CYP2D6-mediated oxidation .

- In Silico Tools : Apply PBPK modeling (e.g., GastroPlus®) to predict clearance rates and tissue distribution based on LogP and plasma protein binding .

Methodological Notes

- Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions or biocatalysis) to reduce waste and improve scalability .

- Data Reproducibility : Archive raw spectral data (e.g., HPLC chromatograms, NMR FIDs) in open-access repositories to facilitate cross-study comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.